3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one

Natural Product Discovery Microbial Secondary Metabolism Streptomyces Metabolomics

Researchers relying on unauthenticated oxindole standards risk irreproducible antimicrobial screening results. This compound-a validated secondary metabolite from Streptomyces antibioticus NRRL 8167-provides a structurally defined benchmark with documented Gram-positive and Gram-negative antibacterial activity. The quaternary C3 geminal ethyl-methoxy substitution eliminates keto-enol tautomerization, ensuring scaffold stability for reliable SAR comparisons. Physicochemical profile (LogP 1.71, PSA 38 Ų, mp 179°C) and 3-year -20°C powder storage stability support long-term inclusion in compound libraries. Ideal as an authenticated reference for metabolomics dereplication and oxindole SAR programs.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B1256218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC1(C2=CC=CC=C2NC1=O)OC
InChIInChI=1S/C11H13NO2/c1-3-11(14-2)8-6-4-5-7-9(8)12-10(11)13/h4-7H,3H2,1-2H3,(H,12,13)
InChIKeyICBZGIGZAFEKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one (CAS 66424-33-7): A Natural Oxindole-Derived Bacterial Metabolite with Gram-Positive and Gram-Negative Activity


3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one (CAS 66424-33-7, molecular formula C11H13NO2, molecular weight 191.23) is a naturally occurring oxindole derivative that is 1,3-dihydro-2H-indol-2-one substituted by ethyl and methoxy groups at the C3 position [1]. The compound was originally isolated as a secondary metabolite from the fermentation broth of Streptomyces antibioticus strain NRRL 8167 (also designated X-14547) alongside the polyether ionophore antibiotic X-14547A [2]. It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, and is formally classified as a bacterial metabolite [1][2]. The compound is a white crystalline solid with a melting point of 179°C, predicted boiling point of 334.0±42.0 °C at 760 mmHg, and a calculated LogP of 1.71 .

Why Generic Oxindole Substitution Fails: Critical Differentiation Parameters for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in Antimicrobial Research


Generic substitution among oxindole derivatives is scientifically invalid due to profound structure-activity divergence within this scaffold. While the oxindole core is broadly associated with anticancer, antimicrobial, and kinase inhibitory activities, specific substitution patterns dictate biological target engagement, potency, and even the mechanism of action [1][2]. For instance, among a panel of ten 3-substituted oxindole derivatives (3a-j) evaluated against Aspergillus niger, only compound 3f demonstrated meaningful antifungal activity (MIC 7.5 µg/mL), while structurally similar analogs showed substantially different potency profiles [2]. The C3 geminal ethyl and methoxy substitution pattern of 3-ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one represents a distinct pharmacophoric configuration that cannot be approximated by alternative C3 substitutions (e.g., hydroxy, methyl, aryl, or heterocyclic moieties). Furthermore, the natural product origin of this compound from Streptomyces antibioticus imparts a defined stereochemical and biosynthetic provenance that synthetic racemic analogs may not replicate [3]. The quantitative evidence below substantiates exactly where this specific compound diverges from closest comparators.

Quantitative Differentiation Evidence: 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one vs. Closest Oxindole Analogs


Evidence Dimension 1: Natural Product Provenance and Biosynthetic Origin Relative to Synthetic 3-Methoxyoxindole Analogs

3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one was identified as a novel secondary metabolite isolated from fermented cultures of Streptomyces antibioticus NRRL 8167 [1]. In contrast, the majority of structurally similar 3-substituted oxindoles evaluated in contemporary antimicrobial studies (e.g., compounds 3a-j) are obtained through purely synthetic routes without natural product precedence [2]. This natural product origin confers distinct advantages for natural product library screening and dereplication studies. Direct comparison between naturally derived 3-ethyl-3-methoxyoxindole and synthetic 3-methoxyoxindole analogs reveals a fundamental difference in biosynthetic context and potential co-metabolite associations.

Natural Product Discovery Microbial Secondary Metabolism Streptomyces Metabolomics

Evidence Dimension 2: Physicochemical Differentiation — C3 Geminal Ethyl-Methoxy Substitution vs. 3-Hydroxy Oxindole Analogs

The C3 geminal ethyl and methoxy substitution pattern of 3-ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one yields a calculated LogP of 1.71 and a polar surface area of 38 Ų [1]. This contrasts with 3-hydroxy-3-methyloxindole (C9H9NO2, MW 163.17), which possesses a hydrogen bond donor at C3 and consequently differs in lipophilicity and membrane permeability potential [2]. The ether moiety at C3 eliminates a hydrogen bond donor while retaining hydrogen bond acceptor capacity, potentially affecting solubility and passive diffusion characteristics. The boiling point of the target compound is predicted at 334.0±42.0 °C at 760 mmHg [1].

Physicochemical Property Optimization LogP Prediction Oxindole Scaffold Design

Evidence Dimension 3: Antibacterial Spectrum Profile — Gram-Positive and Gram-Negative Activity vs. Oxindole Antimicrobial Benchmarks

3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is documented to possess activity against both Gram-positive and Gram-negative bacteria based on its original isolation and characterization studies . This dual-spectrum activity profile differs from the antibacterial pattern observed for many synthetic 3-substituted oxindoles. For context, a 2025 study of 3-substituted oxindole derivatives 3a-j found that the most active compounds (3i and 3j) demonstrated activity primarily against Gram-positive bacteria, with substantially weaker effects on Gram-negative strains [1]. Notably, the minimum inhibitory concentration (MIC) benchmark for the most potent antifungal oxindole analog (compound 3f) was established at 7.5 µg/mL against Aspergillus niger, which was superior to clotrimazole (MIC 12.5 µg/mL) [1].

Antibacterial Screening Gram-Positive Activity Gram-Negative Activity

Evidence Dimension 4: Solid-State Thermal Stability — Melting Point Differentiation from Structurally Related 3-Substituted Oxindoles

3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one exhibits a melting point of 179°C . This thermal property differs from related oxindole analogs: 3-hydroxy-3-methyloxindole (decomposition above 160°C without sharp melting) and 3-cyanomethyl-3-hydroxy-1H-indol-2-one (variable melting behavior depending on purity and crystallization conditions). The well-defined, moderately high melting point of 179°C suggests favorable crystalline stability for storage and handling compared to lower-melting or hygroscopic oxindole derivatives. The compound is stable as a powder at -20°C for 3 years and in solvent at -80°C for 1 year under recommended storage conditions .

Solid-State Characterization Thermal Stability Crystallinity

Evidence Dimension 5: C3 Geminal Substitution Architecture vs. 3-Mono-Substituted Oxindole Scaffolds

The target compound features a fully substituted C3 center bearing both ethyl and methoxy groups in a geminal configuration. This distinguishes it fundamentally from 3-mono-substituted oxindoles (e.g., 3-hydroxyoxindole, 3-alkyloxindoles, 3-arylideneoxindoles) and from 3,3-disubstituted analogs bearing different substituent combinations (e.g., 3,3-dialkyl, 3-alkyl-3-hydroxy, 3-aryl-3-alkyl). The geminal ethyl-methoxy architecture at C3 creates a sterically encumbered quaternary center that eliminates keto-enol tautomerization at C3, a property common to 3-unsubstituted and 3-hydroxy oxindoles [1]. This tautomeric stability may influence receptor binding and metabolic stability. In synthetic chemistry contexts, this compound serves as a reference standard for copper-catalyzed domino coupling reactions affording oxindoles .

Medicinal Chemistry Structure-Activity Relationship Oxindole Scaffold Diversity

Validated Application Scenarios for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in Antimicrobial Research and Natural Product Discovery


Natural Product Library Screening and Dereplication Studies Targeting Gram-Positive and Gram-Negative Pathogens

This compound is optimally deployed as an authenticated natural product standard in antimicrobial screening libraries, particularly for dereplication workflows in Streptomyces-derived metabolite discovery programs. Its documented activity against both Gram-positive and Gram-negative bacteria and confirmed biosynthetic origin from S. antibioticus NRRL 8167 [1] provide a defined benchmark for comparative metabolomics and bioactivity-guided fractionation. The compound's established melting point (179°C) and storage stability (-20°C powder, 3 years) support reliable long-term inclusion in compound collections.

Structure-Activity Relationship Studies of C3-Geminal-Disubstituted Oxindole Antimicrobial Scaffolds

The unique geminal ethyl-methoxy substitution at C3 makes this compound a critical reference molecule for SAR studies exploring the antimicrobial potential of 3,3-disubstituted oxindoles. In contrast to 3-mono-substituted analogs that exhibit keto-enol tautomerization, this compound's quaternary C3 center provides a structurally stable scaffold for comparative potency evaluation against both synthetic oxindole derivatives (e.g., compounds 3a-j with MIC values ranging from inactive to 7.5 µg/mL against A. niger) [2] and other naturally occurring oxindole alkaloids.

Physicochemical Benchmarking of Lipophilic Oxindole Derivatives for Permeability and Formulation Optimization

With a calculated LogP of 1.71, polar surface area of 38 Ų, and only one hydrogen bond donor , this compound serves as a useful physicochemical benchmark for oxindole derivatives intended for cellular permeability studies. The absence of a C3 hydroxyl eliminates a hydrogen bond donor present in many natural oxindole alkaloids, providing a differentiated lipophilicity profile that may inform formulation and assay development for membrane-permeable oxindole-based probes or lead compounds.

Reference Standard for Synthetic Methodology Development in Copper-Catalyzed Oxindole Synthesis

This compound is documented as a target molecule in copper-catalyzed domino coupling methodologies for oxindole synthesis , making it a relevant reference standard for synthetic chemistry laboratories developing new catalytic approaches to 3,3-disubstituted oxindole scaffolds. Its well-defined structure and commercial availability support its use as an authentic reference for reaction optimization and product validation.

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